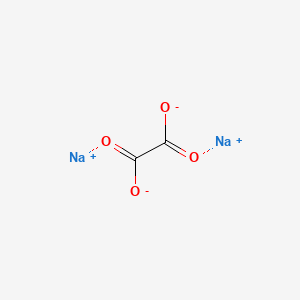
disodium;oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium oxalate, also known as sodium ethanedioate, is a chemical compound with the formula Na₂C₂O₄. It is the sodium salt of oxalic acid and appears as a white, crystalline, odorless solid. Disodium oxalate is known for its ability to act as a reducing agent and is often used as a primary standard for standardizing potassium permanganate solutions .
Preparation Methods
Disodium oxalate can be synthesized through the neutralization of oxalic acid with sodium hydroxide in a 1:2 acid-to-base molar ratio. The resulting solution is then evaporated to yield anhydrous disodium oxalate, which can be thoroughly dried by heating to between 200 and 250°C . Another method involves decomposing sodium formate by heating it at temperatures exceeding 360°C .
Chemical Reactions Analysis
Disodium oxalate undergoes several types of chemical reactions:
- Decomposition: When heated above 290°C, disodium oxalate decomposes into sodium carbonate and carbon monoxide .
Na2C2O4→Na2CO3+CO
Reaction with Vanadium Pentoxide: When heated between 200 and 525°C with vanadium pentoxide in a 1:2 molar ratio, it forms sodium vanadium oxibronze and releases carbon dioxide .x Na2C2O4+2V2O5→2NaxV2O5+2x CO2
Scientific Research Applications
Disodium oxalate has a variety of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
Disodium oxalate can be compared to other compounds such as:
Sodium Citrate: Like disodium oxalate, sodium citrate can also remove calcium ions from blood plasma and prevent blood clotting.
Calcium Oxalate: This compound is a major component of kidney stones and shares the oxalate anion with disodium oxalate.
Disodium oxalate is unique in its ability to act as a reducing agent and its use as a primary standard for standardizing potassium permanganate solutions .
Properties
Molecular Formula |
C2Na2O4 |
|---|---|
Molecular Weight |
134.00 g/mol |
IUPAC Name |
disodium;oxalate |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 |
InChI Key |
ZNCPFRVNHGOPAG-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















